![molecular formula C10H5BrF3IN2O2 B1532695 3-ブロモ-6-ヨード-8-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-2-カルボン酸メチル CAS No. 1237840-22-0](/img/structure/B1532695.png)

3-ブロモ-6-ヨード-8-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-2-カルボン酸メチル

概要

説明

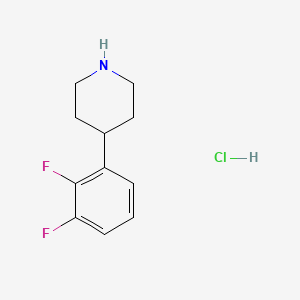

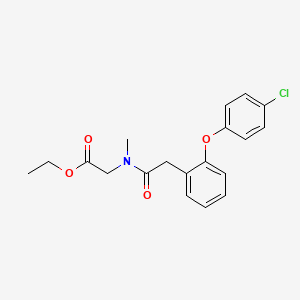

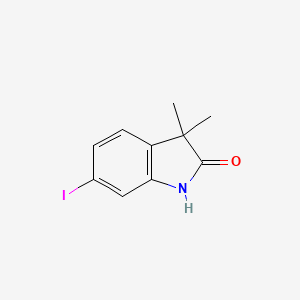

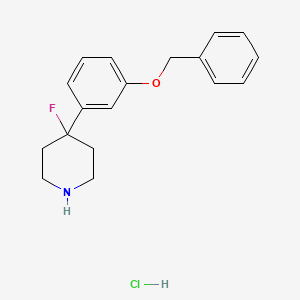

“Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound . It is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

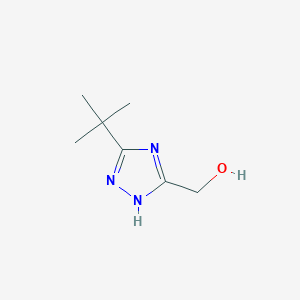

The synthesis of imidazopyridine derivatives, including “Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate”, has been a subject of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle, with a bromo, iodo, and trifluoromethyl substituents . The InChI code for this compound is1S/C8H3BrF3IN2/c9-5-1-4 (8 (10,11)12)3-15-6 (13)2-14-7 (5)15/h1-3H . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 390.93 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用

医薬品化学 薬物開発

イミダゾ[1,2-a]ピリジンは、医薬品化学において幅広い用途を持つことから、「薬物偏見」の足場として認識されています。それらはしばしば、潜在的な治療効果を持つ化合物の合成に使用されます。 例えば、イミダゾ[1,2-a]ピリジンの誘導体は、結核菌に対する抗結核活性について評価されてきました .

合成化学 触媒フリー合成

イミダゾ[1,2-a]ピリジンは、2-アミノピリジンとブロモフェニルアセチレン誘導体から、触媒フリーのカスケードプロセスによって合成することができます。 この方法は、さまざまなイミダゾ[1,2-a]ピリジン誘導体を生成するためのシンプルで効率的なプロトコルを提供します .

生物学的研究 結核治療

特に結核治療の研究において、生物学的研究では、イミダゾ[1,2-a]ピリジンアナログが大きな期待を示しています。 例えば、特定のアナログは、急性TBマウスモデルにおける細菌負荷の大幅な減少を示しました .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

将来の方向性

Imidazopyridine derivatives, including “Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction of research could involve further exploration of these compounds for their potential use in treating these and other diseases.

作用機序

Target of action

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of action

The exact mode of action can vary depending on the specific compound and its targets. For example, some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Biochemical pathways

The affected pathways can also vary depending on the specific compound and its targets. For instance, some imidazo[1,2-a]pyridine derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Pharmacokinetics

The pharmacokinetic properties of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound. For example, one compound known as Q203 displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of action

The result of action can vary depending on the specific compound and its targets. For instance, in an acute TB mouse model, treatment with Q203 resulted in a significant reduction of bacterial load .

生化学分析

Cellular Effects

Imidazo[1,2-a]pyridines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3IN2O2/c1-19-9(18)6-7(11)17-3-4(15)2-5(8(17)16-6)10(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSBTLKSYAQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1532633.png)